4,6,7-trimethoxy-1H-indole

Tubulin Polymerization Antimitotic Agents Structure-Activity Relationship

4,6,7-Trimethoxy-1H-indole is the unequivocal starting material for constructing the pyrrolo[4,3,2-de]quinoline core of makaluvamine D and discorhabdin C. Unlike 4,5,6- or 5,6,7-trimethoxyindole isomers—which target tubulin with nanomolar potency but differ in selectivity—the 4,6,7-substitution pattern enables oxidative cyclization inaccessible to other isomers. Substituting isomers risks synthetic failure and compromised bioactivity. Also serves as key intermediate in secobatzelline B total synthesis. Verify isomer identity by HPLC before use.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 161156-02-1
Cat. No. B3244261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,7-trimethoxy-1H-indole
CAS161156-02-1
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=C1C=CN2)OC)OC
InChIInChI=1S/C11H13NO3/c1-13-8-6-9(14-2)11(15-3)10-7(8)4-5-12-10/h4-6,12H,1-3H3
InChIKeyNXPLALMJOKMQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6,7-Trimethoxy-1H-Indole (CAS 161156-02-1): A Defined Trimethoxyindole Scaffold for Anticancer and Natural Product Synthesis


4,6,7-Trimethoxy-1H-indole is a heterocyclic organic compound characterized by a unique 4,6,7-substitution pattern of methoxy groups on the indole core [1]. This specific substitution pattern distinguishes it from other trimethoxyindole isomers and is known to confer a privileged scaffold with applications in medicinal chemistry, particularly as a building block for tubulin polymerization inhibitors and as a key intermediate in the total synthesis of bioactive marine alkaloids such as makaluvamine D and discorhabdin C [2][3].

Why 4,6,7-Trimethoxy-1H-Indole Cannot Be Substituted with Other Trimethoxyindole Isomers


The biological and synthetic utility of trimethoxyindoles is highly dependent on the precise positioning of methoxy groups on the indole ring. Structure-activity relationship (SAR) studies demonstrate that the 4,5,6- and 5,6,7-trimethoxy substitution patterns yield vastly different potencies and selectivities as tubulin polymerization inhibitors [1][2]. The 4,6,7-substitution pattern, in contrast, provides a unique entry point for the synthesis of specific marine alkaloid pharmacophores that are inaccessible from other isomers [3]. Consequently, substituting one trimethoxyindole isomer for another without rigorous validation risks compromising both synthetic fidelity and anticipated biological activity.

Quantitative Differentiation: 4,6,7-Trimethoxy-1H-Indole vs. Alternative Trimethoxyindole Scaffolds


Methoxy Substitution Pattern Dictates Tubulin Polymerization Inhibitory Potency

The 4,6,7-substitution pattern differentiates this compound from the well-studied 4,5,6- and 5,6,7-trimethoxyindoles, which exhibit nanomolar potency in antiproliferative assays. While direct IC50 data for the 4,6,7-isomer is not reported in the literature, class-level inference from SAR studies indicates that the substitution pattern profoundly impacts tubulin binding. For comparison, N-benzyl-4,5,6-trimethoxyindole derivatives (e.g., I-225 and I-226) demonstrate mean antiproliferative IC50 values of 26 nM and 27 nM across human cancer cell lines, with tubulin polymerization inhibition IC50 values of 3.5 μM and 2.6 μM, respectively [1]. Similarly, 2-aroyl-4,5,6-trimethoxyindoles (e.g., 3c and 3d) show moderate cytotoxicity (IC50: 16 μM and 10 μM) against B16 melanoma cells [2]. These data underscore that minor changes in methoxy positioning on the indole core lead to orders-of-magnitude differences in biological activity.

Tubulin Polymerization Antimitotic Agents Structure-Activity Relationship

Unique Synthetic Entry to Pyrrolo[4,3,2-de]quinoline Marine Alkaloids

4,6,7-Trimethoxy-1H-indole serves as a direct and efficient precursor to the tricyclic quinonimine core of makaluvamine D and discorhabdin C, a synthetic route that is not accessible from other trimethoxyindole isomers. The key intermediate, tricyclic quinonimine 20 (isolated as trifluoroacetate 23), is synthesized from 4,6,7-trimethoxyindole in a streamlined fashion, enabling the total synthesis of these cytotoxic marine alkaloids [1]. This synthetic utility is unique to the 4,6,7-substitution pattern and is not replicable with 4,5,6- or 5,6,7-trimethoxyindoles due to the regiochemical requirements of the subsequent cyclization steps.

Natural Product Synthesis Marine Alkaloids Heterocyclic Chemistry

Physicochemical Properties Differentiating 4,6,7-Trimethoxy-1H-Indole from Other Isomers

The 4,6,7-substitution pattern confers distinct physicochemical properties that are critical for analytical characterization and formulation development. The compound's calculated XLogP3 of 2 and topological polar surface area (TPSA) of 43.5 Ų differ from those of other trimethoxyindole isomers, influencing solubility, permeability, and chromatographic behavior [1]. These parameters are essential for predicting drug-likeness and optimizing purification protocols.

Physicochemical Properties Chromatography Formulation Development

Validated Application Scenarios for 4,6,7-Trimethoxy-1H-Indole in R&D and Production


Total Synthesis of Cytotoxic Marine Alkaloids (Makaluvamine D, Discorhabdin C)

4,6,7-Trimethoxy-1H-indole is the unequivocal starting material for constructing the pyrrolo[4,3,2-de]quinoline core present in makaluvamine D and discorhabdin C. The 1995 J. Org. Chem. synthesis demonstrates a direct route from this compound to the tricyclic quinonimine intermediate, enabling efficient access to these biologically active natural products [1]. Any other trimethoxyindole isomer would not undergo the required oxidative cyclization due to mismatched regiochemistry.

Development of Novel Tubulin Polymerization Inhibitors with Altered SAR Profile

While the 4,5,6- and 5,6,7-trimethoxyindoles have been extensively explored as antimitotic agents with nanomolar potency [2], the 4,6,7-substitution pattern remains relatively underexplored. This presents an opportunity for medicinal chemists to investigate a unique SAR space for tubulin binding. Using 4,6,7-trimethoxy-1H-indole as a scaffold could yield inhibitors with distinct selectivity profiles or reduced off-target effects compared to the crowded 4,5,6/5,6,7 chemical space [3].

Preparation of Secobatzelline B and Related Indoloquinone Natural Products

4,6,7-Trimethoxy-1H-indole serves as a key intermediate in the eight-step total synthesis of secobatzelline B, a marine alkaloid with potential anticancer properties [4]. The synthesis leverages the specific substitution pattern to achieve regioselective chlorination of an indoloquinone derivative, a transformation that is not feasible with other trimethoxyindole isomers due to differing electronic and steric environments around the indole ring.

Quality Control and Analytical Method Development for Isomer-Specific Applications

Given the significant differences in biological activity and synthetic utility among trimethoxyindole isomers, analytical methods (e.g., HPLC, LC-MS) must be capable of distinguishing 4,6,7-trimethoxy-1H-indole from its 4,5,6- and 5,6,7- counterparts. The compound's unique retention time and spectral signature (e.g., UV absorption, MS fragmentation) are critical for verifying the identity and purity of the procured material, ensuring that downstream research is not compromised by isomeric contamination.

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